molecular formula C6H5BrCl3N B15331164 4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride

4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B15331164
M. Wt: 277.4 g/mol
InChI Key: ZEJLCCKZSRKHLI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. It is typically found as a white crystalline powder and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: The compound can be reduced to form different reduction products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This unique combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C6H5BrCl3N

Molecular Weight

277.4 g/mol

IUPAC Name

4-bromo-2-chloro-5-(chloromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H4BrCl2N.ClH/c7-5-1-6(9)10-3-4(5)2-8;/h1,3H,2H2;1H

InChI Key

ZEJLCCKZSRKHLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CCl)Br.Cl

Origin of Product

United States

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